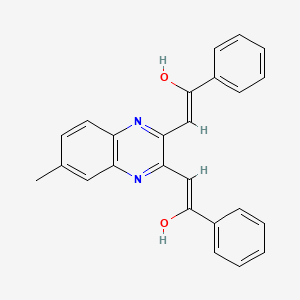![molecular formula C13H22O3 B15158555 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol CAS No. 656835-10-8](/img/structure/B15158555.png)
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[45]decan-2-ol is a chemical compound with the molecular formula C₁₃H₂₂O₃ It is characterized by its unique spiro structure, which includes a dioxaspirodecane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Ring System: The initial step involves the formation of the spiro ring system through a cyclization reaction. This can be achieved using a suitable diol and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a similar olefination reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Functional Group Modifications: Additional functional group modifications may be required to achieve the final structure, including oxidation or reduction reactions to adjust the oxidation state of specific atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the synthetic routes mentioned above. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up to produce large quantities of the compound efficiently.
Cost-Effectiveness: Using cost-effective reagents and conditions to minimize production costs.
Purity: Implementing purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-one: Similar structure but with a ketone group instead of an alcohol.
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
Uniqueness
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[45]decan-2-ol is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
656835-10-8 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
3-ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol |
InChI |
InChI=1S/C13H22O3/c1-5-12(4)7-13(6-10(12)14)8-15-11(2,3)16-9-13/h5,10,14H,1,6-9H2,2-4H3 |
Clé InChI |
XMCVAHPVEQKUQD-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC2(CC(C(C2)(C)C=C)O)CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)


![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)

![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)


![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)





